2,4-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
2,4-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, also known as TEB, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. TEB belongs to the class of benzamide derivatives and has been shown to possess a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds structurally related to 2,4-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, particularly those containing the 1,3,4-oxadiazole moiety, have been synthesized and evaluated for their anticancer properties. A study by Ravinaik et al. (2021) synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). These findings indicate the potential of 1,3,4-oxadiazole derivatives in cancer therapy (Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, & D. Reddy, 2021).
Nematocidal Activity
Liu et al. (2022) explored the nematocidal properties of novel 1,2,4-oxadiazole derivatives, including a 1,3,4-thiadiazole amide group. Their research identified compounds that exhibited significant nematocidal activity against Bursaphelenchus xylophilus, a parasitic nematode causing pine wilt disease. This suggests that 1,2,4-oxadiazole derivatives could be promising leads for developing new nematicides, potentially including those with the 2,4-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide structure (Liu, Zhengxing Wang, Jingjing Zhou, & Xiuhai Gan, 2022).
Antimicrobial and Antitubercular Activities
Compounds containing the 1,3,4-oxadiazole moiety, similar to 2,4-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, have been investigated for their antimicrobial and antitubercular properties. Nayak et al. (2016) synthesized new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, revealing that some compounds exhibited significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This research underscores the potential of 1,3,4-oxadiazole derivatives in antimicrobial and antitubercular drug development (Nayak, J. Ramprasad, U. Dalimba, P. Yogeeswari, & D. Sriram, 2016).
Mechanism of Action
Target of Action
Similar compounds like 2,4-disubstituted thiazoles have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It is known that the molecular electrostatic potential (mep) surface of similar compounds plays a significant role in drug-target protein interaction . Substituents at certain positions may alter the orientation types and shield the nucleophilicity of nitrogen, affecting the interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been found to exhibit various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . This suggests that they may affect multiple biochemical pathways.
Result of Action
Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
2,4-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N3O5/c1-4-28-16-9-12(10-17(29-5-2)18(16)30-6-3)20-25-26-21(31-20)24-19(27)14-8-7-13(22)11-15(14)23/h7-11H,4-6H2,1-3H3,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZRBTAZEILBEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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